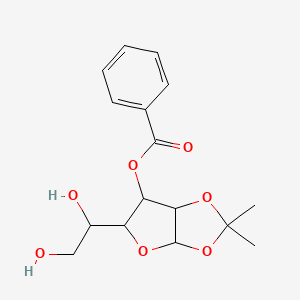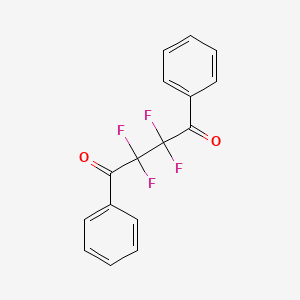
(3-Pentafluoroethyl-pyrazin-2-yl)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Pentafluoroethyl-pyrazin-2-yl)-hydrazine is a chemical compound characterized by the presence of a pyrazine ring substituted with a pentafluoroethyl group and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Pentafluoroethyl-pyrazin-2-yl)-hydrazine typically involves the reaction of 3-pentafluoroethyl-pyrazine with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3-Pentafluoroethyl-pyrazine+Hydrazine hydrate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (3-Pentafluoroethyl-pyrazin-2-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Dihydropyrazine derivatives.
Substitution: Substituted pyrazine derivatives.
Scientific Research Applications
(3-Pentafluoroethyl-pyrazin-2-yl)-hydrazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for the development of advanced materials such as organic semiconductors.
Biological Studies: It can be used as a probe to study enzyme mechanisms and interactions due to its reactive hydrazine moiety.
Mechanism of Action
The mechanism of action of (3-Pentafluoroethyl-pyrazin-2-yl)-hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pentafluoroethyl group can influence the compound’s binding affinity and specificity through electronic effects.
Comparison with Similar Compounds
- (3-Trifluoromethyl-pyrazin-2-yl)-hydrazine
- (3-Difluoromethyl-pyrazin-2-yl)-hydrazine
- (3-Chloropyrazin-2-yl)-hydrazine
Comparison:
- (3-Pentafluoroethyl-pyrazin-2-yl)-hydrazine has a higher degree of fluorination compared to its trifluoromethyl and difluoromethyl analogs, which can result in different electronic properties and reactivity.
- The presence of the pentafluoroethyl group can enhance the compound’s stability and lipophilicity compared to the chlorinated analog.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C6H5F5N4 |
|---|---|
Molecular Weight |
228.12 g/mol |
IUPAC Name |
[3-(1,1,2,2,2-pentafluoroethyl)pyrazin-2-yl]hydrazine |
InChI |
InChI=1S/C6H5F5N4/c7-5(8,6(9,10)11)3-4(15-12)14-2-1-13-3/h1-2H,12H2,(H,14,15) |
InChI Key |
KRSVEBQTXQUQSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)C(C(F)(F)F)(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester](/img/structure/B12105775.png)









![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)



